eCF506
Overview
Description
ECF506 is a small molecule that locks SRC, a non-receptor tyrosine kinase, in its native inactive conformation . This inhibits both enzymatic and scaffolding functions that prevent phosphorylation and complex formation with its partner FAK . It has been reported to have highly potent and selective pathway inhibition in culture and in vivo .
Scientific Research Applications
eCF506 as a Potent and Selective SRC Kinase Inhibitor : eCF506 has been identified as a highly potent inhibitor of SRC kinase, showing subnanomolar inhibitory concentration (IC50) values. It requires significantly higher concentrations to inhibit ABL kinase, indicating its exceptional selectivity. This compound exhibits excellent water solubility, optimal pharmacokinetic profile, and oral bioavailability. In vivo, it halts SRC-associated neuromast migration in zebrafish embryos without inducing severe heart defects and inhibits SRC phosphorylation in tumor xenografts in mice (Fraser et al., 2016).
Unique Mode of Action for Improved Drug Efficacy and Tolerability : eCF506 works by locking SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This mode of action results in potent and selective pathway inhibition both in vitro and in vivo. Treatment with eCF506 in murine cancer models demonstrated increased antitumor efficacy and tolerability compared to existing SRC/ABL inhibitors. This novel approach to inhibiting SRC could lead to improved treatments for SRC-associated disorders (Temps et al., 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQGWXPDRNCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate |
Citations
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